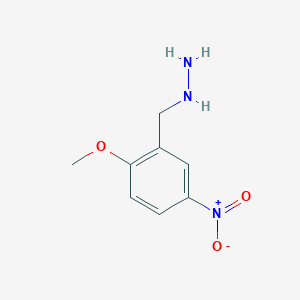
(2-Methoxy-5-nitrobenzyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-5-nitrobenzyl)hydrazine is an organic compound with the molecular formula C8H11N3O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzyl hydrazine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-nitrobenzyl)hydrazine typically involves the reaction of 2-methoxy-5-nitrobenzyl bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
2-Methoxy-5-nitrobenzyl bromide+Hydrazine hydrate→this compound+HBr
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methoxy-5-nitrobenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of 2-methoxy-5-aminobenzyl hydrazine.
Reduction: Formation of various reduced derivatives depending on the reaction conditions.
Substitution: Formation of substituted benzyl hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-5-nitrobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce hydrazine functionality into aromatic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving cytochrome P-450 enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (2-Methoxy-5-nitrobenzyl)hydrazine involves its interaction with specific molecular targets. For example, it acts as a mechanism-based inactivator of cytochrome P-450 enzymes by forming a covalent bond with the enzyme’s active site. This inactivation process is dependent on the presence of NADPH and follows pseudo-first-order kinetics .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-nitrobenzyl bromide: A related compound used as a reagent in organic synthesis.
2-Methoxy-5-nitroaniline: Another similar compound with different functional groups.
Uniqueness: (2-Methoxy-5-nitrobenzyl)hydrazine is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C8H11N3O3 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
(2-methoxy-5-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C8H11N3O3/c1-14-8-3-2-7(11(12)13)4-6(8)5-10-9/h2-4,10H,5,9H2,1H3 |
InChI-Schlüssel |
GPPHZDWKDAUBPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


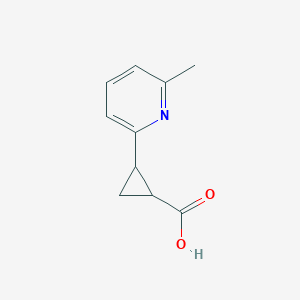


![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
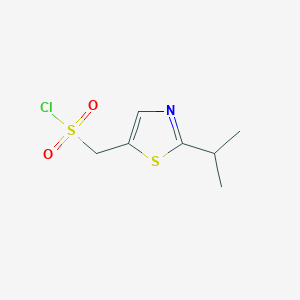
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
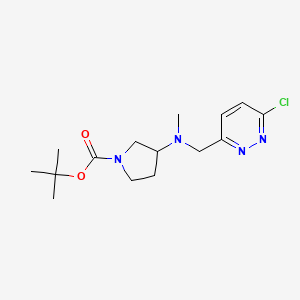
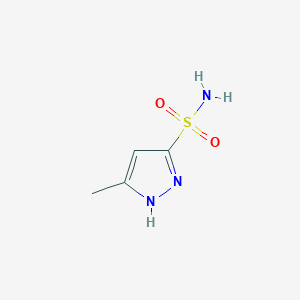
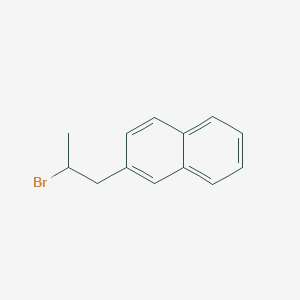
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)
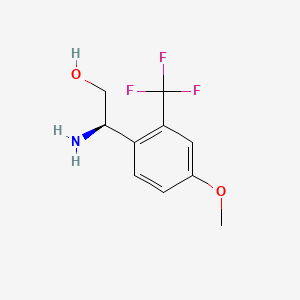
![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)
